In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-N-Methylpyridine-2,3-diamine Dihydrochloride
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 2-N-Methylpyridine-2,3-diamine Dihydrochloride
Executive Summary
In modern medicinal chemistry and fragment-based drug discovery (FBDD), the selection of highly versatile, bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 2-N-Methylpyridine-2,3-diamine dihydrochloride (CAS 1197617-33-6) is a highly valued vicinal diamine scaffold. Featuring a pyridine core substituted with a primary amine and a secondary methylamine, this compound serves as a premier precursor for the synthesis of purine bioisosteres, most notably the 3-methyl-3H-imidazo[4,5-b]pyridine class of heterocycles[1]. This technical guide provides an authoritative overview of its structural analytics, stability mechanisms, and a validated protocol for its application in cyclocondensation workflows.
Chemical Identity and Structural Analytics
The physical and chemical properties of 2-N-methylpyridine-2,3-diamine dihydrochloride are optimized for both synthetic manipulation and biological screening. The dihydrochloride salt form ensures a highly crystalline, water-soluble solid that is easily integrated into high-throughput screening libraries.
Table 1: Physicochemical Properties of 2-N-Methylpyridine-2,3-diamine Dihydrochloride
| Property | Value |
| CAS Number | 1197617-33-6 |
| IUPAC Name | N2-methylpyridine-2,3-diamine dihydrochloride |
| Molecular Formula | C₆H₁₁Cl₂N₃ (C₆H₉N₃ · 2HCl) |
| Molecular Weight | 196.08 g/mol |
| Free Base Mass | 123.08 g/mol |
| SMILES | CNc1ncccc1N.Cl.Cl |
| Topological Polar Surface Area (TPSA) | 50.94 Ų (Free Base) |
| Physical State | Solid |
Data synthesized from and [2].
Mechanistic Insights: Reactivity and Salt Stabilization
A fundamental challenge when working with vicinal diaminopyridines is their high electron density. The electron-donating nature of the two adjacent amino groups significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the free base highly susceptible to auto-oxidation in the presence of atmospheric oxygen. This oxidation typically manifests as a rapid color change (from pale yellow to dark brown/black) and the formation of intractable polymeric byproducts.
To circumvent this, the compound is commercially supplied and stored as a dihydrochloride salt .
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Causality of Stabilization: Protonation of the basic nitrogen atoms drastically reduces the electron density across the pyridine
-system. This electronic withdrawal lowers the HOMO energy, rendering the molecule inert to ambient oxygen and extending its shelf-life indefinitely under standard desiccation. -
Assay Compatibility: The salt form vastly improves aqueous solubility, allowing the compound to be directly utilized in aqueous biological assays without the need for high concentrations of DMSO, which can be cytotoxic or denature target proteins.
Experimental Workflows & Methodologies
The most prominent application of 2-N-methylpyridine-2,3-diamine is its cyclocondensation to form imidazo[4,5-b]pyridines[3]. Because the methyl group is located on the C2-amine, cyclization yields a scaffold specifically methylated at the N3 position of the resulting imidazopyridine ring.
Protocol: Synthesis of 3-Methyl-2-Substituted-3H-imidazo[4,5-b]pyridines
This protocol utilizes a Suzuki-compatible oxidative cyclocondensation approach[4]. To ensure a self-validating system, the protocol incorporates in situ free-basing and mass spectrometry monitoring.
Step 1: Preparation and In Situ Free-Basing
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Procedure: Suspend 2-N-methylpyridine-2,3-diamine dihydrochloride (1.0 eq) in dry, degassed N,N-dimethylformamide (DMF) under an inert argon atmosphere. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
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Causality: DIPEA is chosen over aqueous bases (like NaOH) because it is non-nucleophilic and maintains a homogeneous anhydrous organic phase. This prevents the competitive hydrolysis of downstream electrophiles. The inert atmosphere is strictly required here, as the generated free base is highly prone to oxidation.
Step 2: Electrophilic Addition
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Procedure: Add the desired aryl aldehyde (1.1 eq) and a mild oxidant such as p-benzoquinone (1.0 eq) or sodium metabisulfite to the reaction mixture[4].
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Causality: The primary amine at C3 acts as the initial nucleophile, attacking the aldehyde to form an intermediate imine (Schiff base). The secondary methylamine at C2 is sterically hindered and less nucleophilic, ensuring regioselective imine formation at C3.
Step 3: Oxidative Cyclization
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Procedure: Heat the reaction mixture to 80–100 °C for 12–24 hours.
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Validation: Monitor the reaction via LC-MS. The system is self-validating when the
124 peak of the free diamine completely disappears, replaced by the of the cyclized imidazopyridine (calculated as ).
Step 4: Workup and Isolation
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Procedure: Quench the reaction with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Synthetic Workflow Visualization
Caption: Workflow for synthesizing imidazo[4,5-b]pyridine scaffolds from the dihydrochloride precursor.
Applications in Drug Discovery
The 2-N-methylpyridine-2,3-diamine core is a privileged motif in modern pharmacology:
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of 123.08 g/mol (free base) and a TPSA of 50.94 Ų[2], this compound perfectly adheres to the "Rule of Three" for fragment libraries. It is small enough to sample deep hydrophobic pockets while providing three distinct hydrogen bond vectors (HBD/HBA).
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Kinase Inhibitor Design: When cyclized into an imidazo[4,5-b]pyridine[1], the scaffold acts as a potent purine bioisostere. The nitrogen atoms within the fused bicyclic system are spatially arranged to form critical bidentate hydrogen bonds with the backbone amides of the ATP-binding hinge region in various kinases, making it a cornerstone in oncology and immunology drug development[4].
